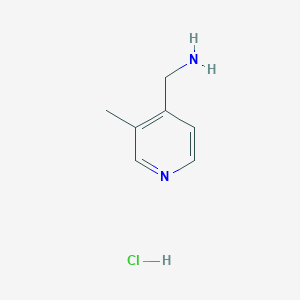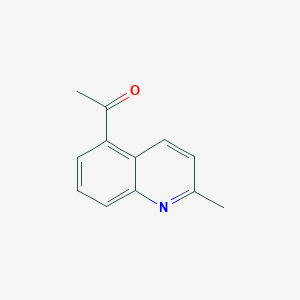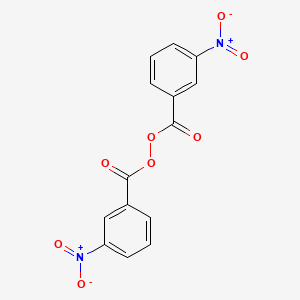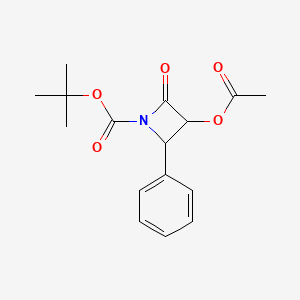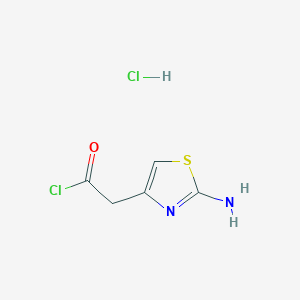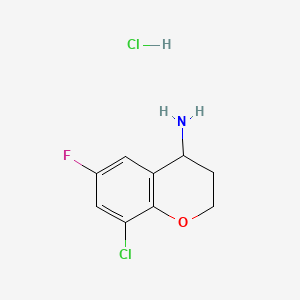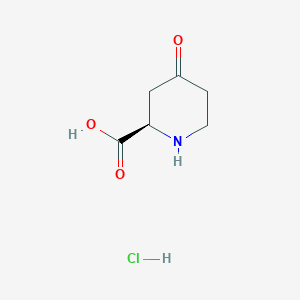
5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with chlorine, iodine, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the sequential halogenation of 4-(trifluoromethyl)pyrimidine. The process begins with the chlorination of 4-(trifluoromethyl)pyrimidine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This is followed by iodination using iodine or an iodine-containing reagent under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the halogenation reactions. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Reagents include palladium catalysts and boronic acids or esters. Conditions involve the use of a base and an inert atmosphere.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine or iodine atoms.
Coupling Reactions: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the specific reaction.
Applications De Recherche Scientifique
5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties. The halogen atoms can participate in halogen bonding, affecting the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Iodo-4-(trifluoromethyl)pyrimidine
- 5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine
Uniqueness
5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring, along with the trifluoromethyl group. This combination of substituents imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C5HClF3IN2 |
|---|---|
Poids moléculaire |
308.43 g/mol |
Nom IUPAC |
5-chloro-2-iodo-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HClF3IN2/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H |
Clé InChI |
IDIRZOBPXFDMAN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)I)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15330221.png)
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B15330202.png)
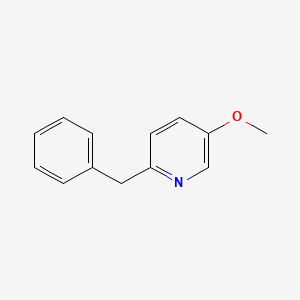
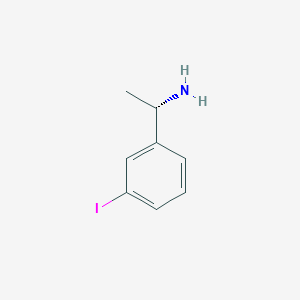
![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)
